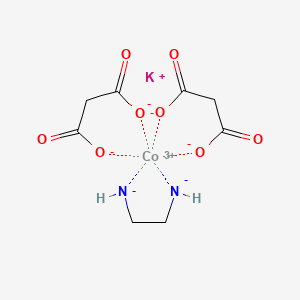
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and malonate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium typically involves the reaction of cobalt salts with ethylenediamine and malonic acid under controlled conditions. The process generally includes:
Dissolution of cobalt salts: Cobalt chloride or cobalt nitrate is dissolved in water.
Addition of ethylenediamine: Ethylenediamine is added to the solution, forming a cobalt-ethylenediamine complex.
Introduction of malonic acid: Malonic acid is then added to the mixture, leading to the formation of the bis(malonato) complex.
Precipitation and isolation: Potassium hydroxide is added to precipitate the final product, which is then filtered and purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with more rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated crystallization may be employed to optimize the process.
化学反应分析
Types of Reactions
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium undergoes various chemical reactions, including:
Oxidation and reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution reactions: Ligands such as ethylenediamine and malonate can be replaced by other ligands under specific conditions.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH carefully controlled.
Major Products
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of lower oxidation state cobalt complexes.
Substitution: Formation of new coordination compounds with different ligands.
科学研究应用
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as battery electrodes and supercapacitors.
作用机制
The mechanism by which Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium exerts its effects involves coordination chemistry principles. The cobalt center interacts with various substrates through coordination bonds, facilitating chemical transformations. The ethylenediamine and malonate ligands stabilize the cobalt center, allowing it to participate in redox and substitution reactions. Molecular targets include organic molecules and metal ions, with pathways involving electron transfer and ligand exchange.
相似化合物的比较
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A cobalt complex with three ethylenediamine ligands.
Bis(malonato)nickelate(II): A nickel complex with two malonate ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Uniqueness
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
属性
分子式 |
C8H10CoKN2O8-2 |
|---|---|
分子量 |
360.20 g/mol |
IUPAC 名称 |
potassium;2-azanidylethylazanide;cobalt(3+);propanedioate |
InChI |
InChI=1S/2C3H4O4.C2H6N2.Co.K/c2*4-2(5)1-3(6)7;3-1-2-4;;/h2*1H2,(H,4,5)(H,6,7);3-4H,1-2H2;;/q;;-2;+3;+1/p-4 |
InChI 键 |
CIWSCVYOIRLOBN-UHFFFAOYSA-J |
规范 SMILES |
C(C[NH-])[NH-].C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[K+].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
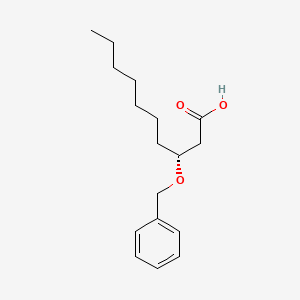
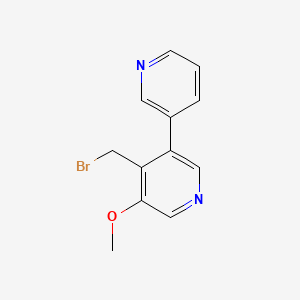
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
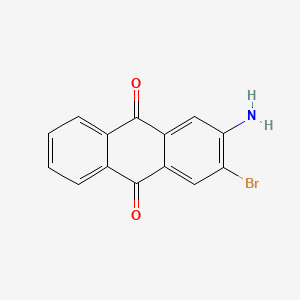
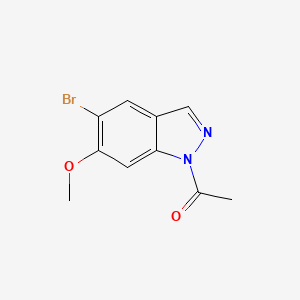
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
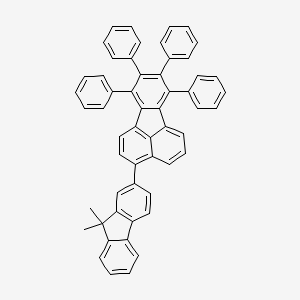


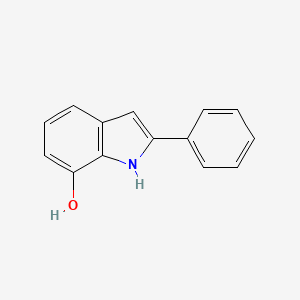
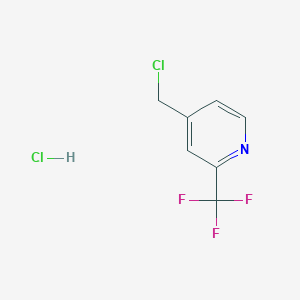
![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
